![molecular formula C17H18Br2N2O3S2 B4629434 3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)
3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. It features a thiazolidine core, which is a significant component in medicinal chemistry due to its therapeutic potential.
Synthesis Analysis
- The synthesis process often involves the formation of key intermediates, such as Schiff bases, followed by reactions with thioacetic acid in the presence of catalytic amounts of anhydrous ZnCl2 to yield thiazolidinone derivatives (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
- Another approach includes the use of bromination, azidonation, and reduction, starting from simpler compounds like 3,5-dimethylbenzoic acid (G. Yong, 2010).
Molecular Structure Analysis
- The molecular structure often features a planar thiazolidine moiety with various substituents, influencing the overall molecular geometry and properties (P. Kosma, E. Selzer, K. Mereiter, 2012).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, such as addition reactions with thiols and undergo oxidation to form dehydro-compounds (H. Nagase, 1974).
Scientific Research Applications
Synthesis of Biological Agents
A study by Bhovi et al. (2010) describes the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which are structurally related to the compound . These derivatives, synthesized using key intermediates similar to 3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid, have been characterized for their antimicrobial and analgesic activities (Bhovi et al., 2010).
Antimicrobial and Antiurease Activities
Demirci et al. (2014) synthesized 6‐Substituted amino‐penicillanic acid esters, featuring a 1,3‐thiazole or 1,3‐thiazolidinone nucleus. These compounds, including those structurally similar to the query compound, showed antimicrobial, antiurease, anti‐β‐lactamase, and/or antilipase activities (Demirci et al., 2014).
Preparative Synthesis Method
Orlinskii (1996) discusses a method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. This method is relevant for synthesizing compounds like the one , indicating its utility in preparative organic chemistry (Orlinskii, 1996).
properties
IUPAC Name |
3-[(5Z)-5-[[4-[bis(2-bromoethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O3S2/c18-6-9-20(10-7-19)13-3-1-12(2-4-13)11-14-16(24)21(17(25)26-14)8-5-15(22)23/h1-4,11H,5-10H2,(H,22,23)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXYREKNWAGXHS-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)N(CCBr)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)N(CCBr)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[[4-[bis(2-bromoethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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